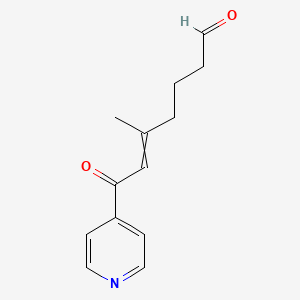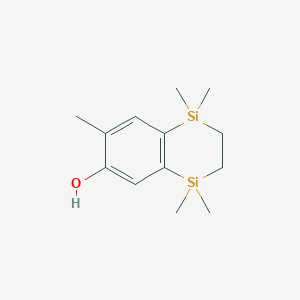![molecular formula C16H19N3O B14217486 Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- CAS No. 821784-80-9](/img/structure/B14217486.png)
Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- is a complex organic compound characterized by the presence of a phenol group, a pyridine ring, and a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
化学反応の分析
Types of Reactions
Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. For instance, it may interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- can be compared with other phenolic compounds, such as:
Phenol, 4-amino-: Known for its use in the synthesis of dyes and pharmaceuticals.
Phenol, 4-hydroxy-: Commonly used as an antioxidant and in the production of polymers.
特性
CAS番号 |
821784-80-9 |
|---|---|
分子式 |
C16H19N3O |
分子量 |
269.34 g/mol |
IUPAC名 |
4-[5-(pyrrolidin-2-ylmethylamino)pyridin-3-yl]phenol |
InChI |
InChI=1S/C16H19N3O/c20-16-5-3-12(4-6-16)13-8-15(10-17-9-13)19-11-14-2-1-7-18-14/h3-6,8-10,14,18-20H,1-2,7,11H2 |
InChIキー |
VJHYFSOXBAEPQA-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


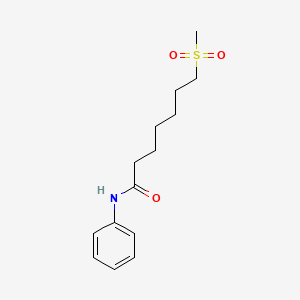
![2-Methyl-N-[5-(methylamino)-1,3-thiazol-2-yl]propanamide](/img/structure/B14217407.png)
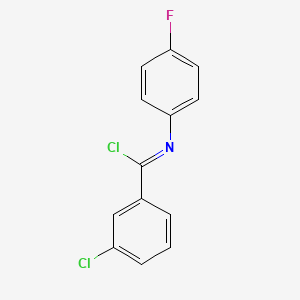
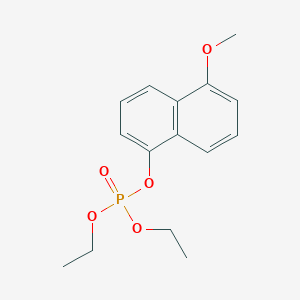
![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)

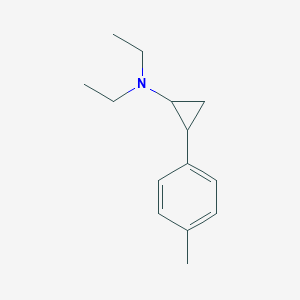
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
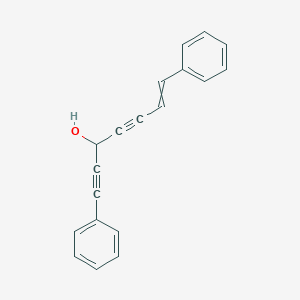
![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)
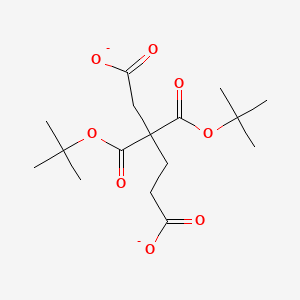
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
